Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with the molecular formula C17H14N2O4S and a molecular weight of 342.376 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring Common reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzoxazole ring and sulfanylacetyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential anticancer activities, particularly against colorectal carcinoma.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate: This compound is similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.
Methyl 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate: This compound has a similar structure but with slight variations in the functional groups.
Uniqueness
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring is particularly important for its antimicrobial and anticancer properties .
Biological Activity
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activities, and ongoing research efforts aimed at elucidating its mechanisms of action.
Structural Overview
This compound features a complex structure that includes:
- A benzoxazole moiety known for its pharmacological properties.
- An acetylamino group which enhances its biological activity.
- A methyl ester functional group that contributes to its solubility and bioavailability.
The molecular formula is C16H15N3O3S, with a molecular weight of approximately 356.4 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzoxazole ring from o-aminophenol.
- Acetylation to introduce the acetyl group.
- Esterification to produce the final methyl ester.
Each step requires careful control of reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The benzoxazole component is particularly noted for its ability to interact with biological targets, potentially disrupting microbial growth mechanisms.
Anticancer Effects
Research has shown that this compound may possess anticancer properties , with specific focus on its ability to inhibit cancer cell proliferation. The mechanism appears to involve modulation of enzyme activities and receptor functions, which could lead to apoptosis in cancer cells. Ongoing studies are investigating these pathways further .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme inhibition : Interference with key enzymes involved in metabolic pathways.
- Receptor modulation : Alteration of receptor activity that may affect cell signaling processes.
These interactions are crucial for understanding the therapeutic potential of this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | Benzoxazole moiety; pyrimidine ring | Antimicrobial; anticancer potential |
Benzylidene derivatives | Various substitutions on benzene ring | Tyrosinase inhibition; anti-melanogenic effects |
This table illustrates how slight modifications in structure can lead to significant differences in biological behavior and efficacy .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced cytotoxic effects in various cancer cell lines without significant toxicity to normal cells at lower concentrations .
- Mechanistic Insights : Docking studies suggested strong binding affinity to target enzymes involved in cancer progression and microbial metabolism, indicating a promising therapeutic profile .
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQPVOEKCAICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.